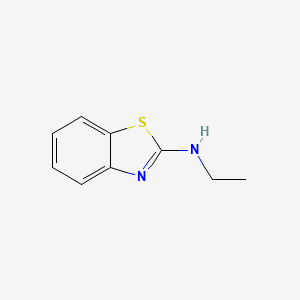

N-Etil-1,3-benzotiazol-2-amina

Descripción general

Descripción

N-Ethyl-1,3-benzothiazol-2-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Ethyl-1,3-benzothiazol-2-amine has been investigated for its potential as an anticancer agent . Studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research indicates that compounds similar to N-Ethyl-1,3-benzothiazol-2-amine exhibit significant activity against ovarian, breast, and lung cancers due to their ability to target specific molecular pathways involved in tumor growth .

Antimicrobial Activity

Another promising application of N-Ethyl-1,3-benzothiazol-2-amine is its antimicrobial properties . Compounds in the benzothiazole family have been shown to possess activity against a range of pathogens including bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

Protein Misfolding Disorders

Recent studies have explored the role of benzothiazole derivatives in addressing protein misfolding disorders , such as Alzheimer's and Parkinson's diseases. N-Ethyl-1,3-benzothiazol-2-amine may help reduce protein aggregation through mechanisms that stabilize misfolded proteins or promote their correct folding .

Dye and Pigment Production

N-Ethyl-1,3-benzothiazol-2-amine is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. The compound serves as a precursor for synthesizing more complex dye structures that are used in textiles and coatings .

Agricultural Chemicals

In agriculture, derivatives of benzothiazole are being explored for their potential use as pesticides . Their ability to disrupt biological processes in pests makes them suitable candidates for developing safer and more effective agricultural chemicals .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of N-Ethyl-1,3-benzothiazol-2-amine derivatives found that these compounds significantly inhibited cell growth in vitro across several cancer types. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting a promising avenue for further drug development .

Case Study 2: Antimicrobial Testing

In another investigation, N-Ethyl-1,3-benzothiazol-2-amine was tested against various bacterial strains. Results showed a notable reduction in bacterial viability at low concentrations, indicating its potential as a lead compound for new antimicrobial agents .

Mecanismo De Acción

Target of Action

N-Ethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They are known to target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and inhibit their function . This interaction can lead to the disruption of essential biological processes, such as cell wall synthesis in Mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by N-Ethyl-1,3-benzothiazol-2-amine are likely related to the synthesis of the mycobacterial cell wall. By inhibiting the function of DprE1, the compound can disrupt the biosynthesis of arabinogalactan, leading to the inhibition of cell wall synthesis .

Result of Action

The result of N-Ethyl-1,3-benzothiazol-2-amine’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the bacterium’s death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Análisis Bioquímico

Biochemical Properties

It is known that benzothiazole derivatives have been associated with a wide range of biological activities . These include inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .

Cellular Effects

It is known that benzothiazole derivatives can cause major conformational changes in proteins, leading to the formation of β-sheet structures that strongly tend to aggregate into water-insoluble fibrous polymers . These aggregates can cause membrane leakage and oxidative stress .

Molecular Mechanism

Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It is known that benzothiazole derivatives can affect the metabolism of arachidonic acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Ethyl-1,3-benzothiazol-2-amine can be synthesized through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of N-Ethyl-1,3-benzothiazol-2-amine often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted benzothiazoles with different functional groups

Comparación Con Compuestos Similares

N-Ethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:

2-Aminobenzothiazole: Lacks the ethyl group, making it less lipophilic and potentially altering its biological activity.

N-Methyl-1,3-benzothiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.

5-Nitro-1,2-benzothiazol-3-amine: Contains a nitro group, significantly impacting its electronic properties and biological activity

N-Ethyl-1,3-benzothiazol-2-amine stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

N-Ethyl-1,3-benzothiazol-2-amine (C9H10N2S) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of N-Ethyl-1,3-benzothiazol-2-amine

The synthesis of N-Ethyl-1,3-benzothiazol-2-amine typically involves the reaction of benzothiazole derivatives with ethyl amines. Various synthetic routes have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has been reported to improve reaction times and efficiency in producing benzothiazole derivatives .

Antimicrobial Activity

N-Ethyl-1,3-benzothiazol-2-amine exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example, compounds derived from benzothiazole showed selective activity against Pseudomonas aeruginosa, a common pathogen associated with infections .

Table 1: Antimicrobial Activity of N-Ethyl-1,3-benzothiazol-2-amine Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| N-Ethyl-1,3-benzothiazol-2-amine | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Anti-inflammatory Properties

Research indicates that N-Ethyl-1,3-benzothiazol-2-amine possesses anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antifibrillary Activity

A study evaluated the antifibrillary activity of N-Ethyl-1,3-benzothiazol-2-amine on proteins prone to aggregation such as transthyretin (TTR). The compound was tested for its ability to reduce fibril formation using Thioflavin T fluorescence assays. Results indicated a significant reduction in fibril formation at low micromolar concentrations, highlighting its potential in treating amyloid-related diseases .

Case Study 2: Dual Inhibitors of Bacterial Topoisomerases

Another investigation focused on the development of dual inhibitors targeting bacterial topoisomerases using benzothiazole derivatives. N-Ethyl-1,3-benzothiazol-2-amine demonstrated effective inhibition against both DNA gyrase and topoisomerase IV enzymes from E. coli, showcasing broad-spectrum antibacterial activity .

Propiedades

IUPAC Name |

N-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJIVJKZYGYWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182539 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-69-2 | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.